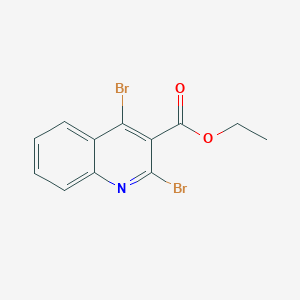

Ethyl 2,4-dibromoquinoline-3-carboxylate

Description

Ethyl 2,4-dibromoquinoline-3-carboxylate is a halogenated quinoline derivative characterized by bromine substituents at positions 2 and 4 of the quinoline ring and an ester functional group at position 3. This compound serves as a critical intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules or ligands for metal-organic frameworks (MOFs). Its reactivity is influenced by the electron-withdrawing effects of bromine atoms, which facilitate further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.

Propriétés

Formule moléculaire |

C12H9Br2NO2 |

|---|---|

Poids moléculaire |

359.01 g/mol |

Nom IUPAC |

ethyl 2,4-dibromoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3 |

Clé InChI |

YXCXRKVHOWNTFX-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2,4-dibromoquinoléine-3-carboxylate d’éthyle implique généralement la réaction de condensation de Friedländer. Cette méthode implique la réaction d’o-aminobenzophénones avec le malonate de diéthyle, suivie d’une bromation. Les conditions réactionnelles incluent souvent l’utilisation d’un catalyseur basique et d’un solvant organique, tel que l’éthanol, sous conditions de reflux .

Méthodes de production industrielle

La production industrielle de 2,4-dibromoquinoléine-3-carboxylate d’éthyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et l’efficacité. De plus, l’utilisation de solvants et de catalyseurs respectueux de l’environnement devient de plus en plus répandue dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,4-dibromoquinoléine-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de brome peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Oxydation et réduction : Le cycle quinoléine peut subir des réactions d’oxydation et de réduction, modifiant ainsi ses propriétés électroniques.

Réactions de cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent le méthylate de sodium et le tert-butylate de potassium.

Oxydation : Des réactifs tels que le permanganate de potassium et le trioxyde de chrome sont utilisés.

Réduction : L’hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur est couramment utilisé.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine substitués, qui peuvent avoir des activités biologiques améliorées et des propriétés physicochimiques différentes .

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl 2,4-dibromoquinoline-3-carboxylate has demonstrated considerable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound's efficacy against these pathogens could be comparable to existing antibiotics, indicating its potential utility in clinical settings.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has shown a dose-dependent decrease in cell viability across multiple cancer cell lines. The mechanism of action may involve interference with DNA replication and induction of apoptosis in cancer cells. A cytotoxicity study using the xCELLigence Real-Time Cell Analysis system revealed significant results supporting its role as an anticancer agent.

Interaction with Biological Targets

Research indicates that this compound interacts with specific biological macromolecules such as proteins and nucleic acids. Its binding affinity studies reveal how it affects enzyme activity and gene expression, which are crucial for understanding its therapeutic applications. The presence of bromine substituents enhances its lipophilicity and cellular uptake, potentially contributing to its efficacy in biological systems.

Cytotoxicity Study

A recent cytotoxicity study assessed the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, highlighting the compound's potential as a therapeutic agent against cancer.

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties against clinical isolates from patients. The results demonstrated effective inhibition at concentrations similar to those used for established antibiotics, suggesting its application in treating bacterial infections.

Mécanisme D'action

Le mécanisme d’action du 2,4-dibromoquinoléine-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut s’intercaler dans l’ADN, perturbant le processus de réplication dans les cellules bactériennes. De plus, il peut inhiber certaines enzymes impliquées dans les voies métaboliques, conduisant à la mort cellulaire. Les cibles moléculaires et les voies exactes sont encore à l’étude .

Comparaison Avec Des Composés Similaires

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS 35975-57-6)

This structural analog differs in substituent positions and functional groups: a bromine atom at position 8 and a hydroxyl group at position 4 (vs. bromines at positions 2 and 4 in the target compound). Key distinctions include:

- Reactivity: The hydroxyl group at position 4 enhances hydrogen-bonding capacity and acidity (pKa ~8–10), making it suitable for chelation or pH-sensitive applications. In contrast, the bromine atoms in ethyl 2,4-dibromoquinoline-3-carboxylate favor halogen bonding and electrophilic substitution.

- Synthesis: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is synthesized via hydroxylation and bromination steps under controlled conditions, whereas the dibromo analog likely requires sequential or simultaneous bromination .

- Applications : The hydroxyl group in the 8-bromo derivative enables its use in antimicrobial agents, while the dibromo compound’s electron-deficient structure is preferred in catalytic systems.

Table 1: Physical and Chemical Properties

Ethyl 2,4-Dichloroquinoline-3-Carboxylate

This chloro-substituted analog shares the same substitution pattern as the target compound but replaces bromine with chlorine. Key comparisons include:

- Synthesis: Ethyl 2,4-dichloroquinoline-3-carboxylate is synthesized via phosphorylation of a hydroxyl precursor using POCl₃ in acetonitrile at reflux . For the dibromo analog, POBr₃ or HBr/Oxone systems may be employed, though yields may differ due to bromine’s lower electronegativity and larger atomic radius.

- Reactivity : Chlorine’s smaller size and weaker polarizability reduce steric hindrance in cross-coupling reactions compared to bromine. However, bromine’s superior leaving-group ability enhances nucleophilic aromatic substitution rates.

Other Analogs

- Ethyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound (synthesized alongside the dichloro derivative in ) features a ketone group at position 2, reducing aromaticity and altering conjugation. Its reduced planarity decreases intermolecular stacking compared to fully aromatic dibromo/dichloro analogs .

Activité Biologique

Ethyl 2,4-dibromoquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinolines, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of bromine substituents at the 2 and 4 positions enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C12H8Br2N1O2 |

| Molecular Weight | 327.00 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, one study reported an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases, leading to programmed cell death .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes by binding to their active sites or allosteric sites.

- Reactive Oxygen Species (ROS) : It may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Binding to active or allosteric sites |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various microbial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .

Case Study 2: Anticancer Activity in MCF-7 Cells

A study evaluating the cytotoxic effects of this compound on MCF-7 cells revealed an IC50 value of approximately 10 µg/mL. The compound was shown to induce G2/M phase cell cycle arrest and increase apoptosis markers such as caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.